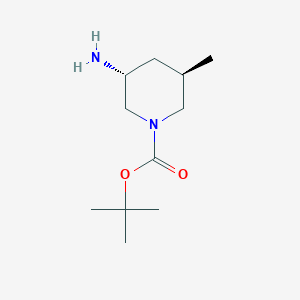
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride, commonly referred to as propargylglycine hydrochloride (PAG-HCl), is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and other organic solvents. PAG-HCl is used in a variety of synthetic processes, including as a reagent in organic synthesis and as a catalyst in biochemical reactions. It is also used to study the structure and function of proteins and enzymes, as well as to measure the activity of various metabolic pathways.
Scientific Research Applications
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride is used in a variety of scientific research applications. It is used as a reagent for organic synthesis, as a catalyst for biochemical reactions, and as a fluorescent probe for studying protein structure and function. It is also used to measure the activity of various metabolic pathways and to study the effects of drugs on biochemical processes.
Mechanism of Action
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride acts as a proton donor in biochemical reactions. It is able to donate a proton to a substrate, resulting in a change in the substrate’s structure and function. This proton donation is the basis for its use as a catalyst in biochemical reactions.
Biochemical and Physiological Effects
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride has been shown to have a variety of biochemical and physiological effects. In studies on animals, it has been shown to have a protective effect against oxidative stress and to reduce inflammation. It has also been shown to have neuroprotective effects, and to improve the function of the immune system.
Advantages and Limitations for Lab Experiments
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride has several advantages for use in laboratory experiments. It is relatively safe to handle and is easily soluble in water and other organic solvents. It is also relatively inexpensive, making it an attractive option for researchers on a budget. However, 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride also has some limitations. It is not very stable in solution, and it can react with other compounds in the solution, which can interfere with the results of the experiment.
Future Directions
There are several potential future directions for research involving 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride. These include further studies on its effects on oxidative stress and inflammation, as well as its potential use in the treatment of neurological disorders. Additionally, further research could be done on its use as a fluorescent probe for studying protein structure and function. Finally, further studies could be done to explore the potential of 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride as a catalyst for biochemical reactions, as well as to explore its potential use in drug discovery.
Synthesis Methods
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride is synthesized by the reaction of propargyl alcohol with hydrochloric acid. The reaction is carried out in an aqueous solution at room temperature and produces a white solid. The reaction is typically carried out in a flask equipped with a reflux condenser and a stirrer. The reaction is usually complete within one hour.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride involves the reaction of 2-methyl-3-oxobutanoic acid with thiosemicarbazide to form 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-methyl-3-oxobutanoic acid", "thiosemicarbazide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-methyl-3-oxobutanoic acid with thiosemicarbazide in the presence of a catalyst to form 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione.", "Step 2: Dissolve 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione in hydrochloric acid to form the hydrochloride salt of the compound." ] } | |
CAS RN |
2408958-22-3 |
Molecular Formula |
C8H16ClNO2S |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



